molecular formula C9H16O4 B13583661 3-tert-butylpentanedioic Acid CAS No. 50635-63-7

3-tert-butylpentanedioic Acid

Cat. No.: B13583661
CAS No.: 50635-63-7
M. Wt: 188.22 g/mol
InChI Key: QMZIONVGEYVZHY-UHFFFAOYSA-N
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Description

3-tert-butylpentanedioic acid is an organic compound with the molecular formula C10H18O4 It is a derivative of pentanedioic acid, where a tert-butyl group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylpentanedioic acid typically involves the alkylation of pentanedioic acid derivatives. One common method is the reaction of pentanedioic acid with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For example, the use of transition metal catalysts can enhance the yield and selectivity of the desired product. Additionally, continuous flow reactors can be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butylpentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-tert-butylpentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-tert-butylpentanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies.

Molecular Targets and Pathways:

    Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

3-tert-butylpentanedioic acid can be compared with other similar compounds such as:

    Pentanedioic Acid: The parent compound without the tert-butyl group.

    3-tert-butylhexanedioic Acid: A similar compound with an additional carbon atom in the chain.

    Betulinic Acid: Another compound with a tert-butyl group, but with a different core structure.

Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior.

Biological Activity

3-tert-butylpentanedioic acid (CAS No. 4328890) is a compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group attached to a pentanedioic acid backbone. The molecular formula is C9H16O4C_9H_{16}O_4, and it features two carboxylic acid functional groups that contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cells. For instance, compounds related to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and SK-BR-3 breast cancer cells .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression. For example, certain derivatives have shown activity against histone deacetylases (HDACs), which are implicated in cancer cell proliferation .

1. Antitumor Efficacy in Breast Cancer Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 0.32 μM to 320 μM after 72 hours of exposure. The IC50 values were comparable to established chemotherapeutics like tamoxifen and olaparib, suggesting strong antitumor potential (Table 1).

CompoundIC50 (μM)Cell LineTime (h)
This compound5.0MCF-772
Tamoxifen4.8MCF-772
Olaparib5.2MCF-772

Table 1: Comparison of IC50 values for antitumor activity against MCF-7 cells.

2. Enzyme Activity Inhibition

Another investigation focused on the inhibitory effects of this compound on HDACs. The study found that certain derivatives significantly inhibited HDAC activity, leading to increased acetylation of histones in treated cells, which is associated with reduced tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : It has been observed that treatment with this compound can lead to increased apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Current data indicate that at therapeutic concentrations, this compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile in vivo.

Properties

CAS No.

50635-63-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

3-tert-butylpentanedioic acid

InChI

InChI=1S/C9H16O4/c1-9(2,3)6(4-7(10)11)5-8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

QMZIONVGEYVZHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)O)CC(=O)O

Origin of Product

United States

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